4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9ClF2N2O2 and a molecular weight of 238.62 g/mol . This compound features a pyrazole ring substituted with a chloro and difluoromethyl group, linked to a butanoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-3-(difluoromethyl)pyrazole with butanoic acid under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and difluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the chloro or difluoromethyl groups with other functional groups .
Scientific Research Applications
4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid include:
Benzonitrile, 4-chloro-3-(difluoromethyl)-: This compound shares the difluoromethyl and chloro substituents but differs in the core structure.
Trifluoromethyl Group-Containing Drugs: Various FDA-approved drugs contain trifluoromethyl groups, which exhibit unique pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N2O2/c9-5-4-13(3-1-2-6(14)15)12-7(5)8(10)11/h4,8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCATWKXDQTZYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCC(=O)O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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